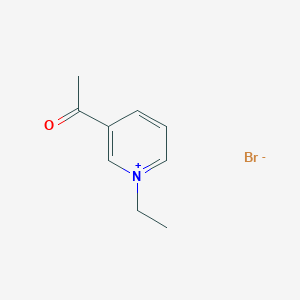

3-Acetyl-N-ethylpyridinium bromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

1-(1-ethylpyridin-1-ium-3-yl)ethanone;bromide |

InChI |

InChI=1S/C9H12NO.BrH/c1-3-10-6-4-5-9(7-10)8(2)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

QFDIKXPXNKKEQQ-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+]1=CC=CC(=C1)C(=O)C.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Synthesis Guide: 3-Acetyl-1-ethylpyridinium Bromide

Executive Summary

This technical guide details the synthesis of 3-Acetyl-1-ethylpyridinium bromide , a quaternary ammonium salt utilized in ionic liquid formulation, organocatalysis, and as a precursor in NAD+ analogue studies.

Unlike simple pyridine alkylations, the presence of the electron-withdrawing acetyl group at the 3-position significantly deactivates the nitrogen center, reducing nucleophilicity. Consequently, standard protocols for pyridine quaternization often result in poor yields or incomplete conversion. This guide presents an optimized pressure-vessel protocol designed to overcome this kinetic barrier, ensuring high atom economy and purity.

Part 1: Theoretical Framework & Mechanistic Insights

The Menschutkin Reaction Landscape

The synthesis proceeds via the Menschutkin reaction , an

Key Mechanistic Challenge:

The acetyl group (-COCH

-

Implication: The reaction requires higher thermal energy or longer reaction times than 3-picoline or pyridine syntheses.

-

Solvent Strategy: A polar aprotic solvent (Acetonitrile, MeCN) is critical. The transition state involves the separation of charge (formation of the cation-anion pair). Polar solvents stabilize this charged transition state more than the neutral reactants, thereby lowering the

(Hughes-Ingold rules).

Reaction Mechanism Diagram

The following diagram illustrates the orbital interactions and transition state progression.

Figure 1: Mechanistic pathway highlighting the stabilization of the charged transition state by polar solvents.

Part 2: Strategic Reagent Selection

| Reagent | Role | Grade | Key Property |

| 3-Acetylpyridine | Substrate | >98% | Liquid (mp 13°C).[1] EWG deactivates ring. |

| Ethyl Bromide | Alkylating Agent | >99% | Volatile (bp 38.4°C). Handling requires chilled condensers or pressure vessels. |

| Acetonitrile (MeCN) | Solvent | Anhydrous | High dielectric constant ( |

| Ethyl Acetate | Anti-solvent | ACS Reagent | Used to precipitate the salt from the reaction mixture. |

Safety Critical: Ethyl bromide is a volatile alkylating agent (lachrymator/potential carcinogen). All operations must be performed in a fume hood.

Part 3: Optimized Synthetic Protocol

Method Selection: Pressure vs. Reflux

Due to the low boiling point of ethyl bromide (38°C), standard reflux is inefficient; the internal temperature cannot exceed ~40°C, leading to extremely slow kinetics with the deactivated 3-acetylpyridine.

Recommended Method: Sealed Pressure Vial (Ace Glass/Q-Tube) This allows heating the reaction to 60–80°C, significantly accelerating the rate (Arrhenius equation) without losing the volatile alkyl halide.

Step-by-Step Procedure

-

Preparation:

-

Oven-dry a 50 mL heavy-wall pressure vessel equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to remove moisture (water can solvate the nucleophile, slightly retarding rate, though less critical than in

-

-

Reaction Setup:

-

Charge 3-Acetylpyridine (2.42 g, 20 mmol) into the vessel.

-

Add Acetonitrile (anhydrous, 10 mL). Note: High concentration (2M) is preferred to drive kinetics.

-

Chill the vessel in an ice bath to 0°C (minimizes EtBr evaporation during addition).

-

Add Ethyl Bromide (2.62 g, 24 mmol, 1.2 eq). Excess is used to drive the reaction to completion.

-

-

Synthesis:

-

Seal the vessel tightly.

-

Place in a pre-heated oil block/bath at 70°C .

-

Stir vigorously for 16–24 hours .

-

Observation: The solution may turn yellow/orange. A precipitate may form if the concentration exceeds saturation, though pyridinium salts often remain soluble in hot MeCN.

-

-

Workup (Precipitation):

-

Cool the vessel to room temperature.

-

Concentrate the solution to ~50% volume using a rotary evaporator (careful with EtBr vapors—use a cold trap).

-

Add Ethyl Acetate (30 mL) dropwise with stirring. The product should precipitate as an off-white to pale yellow solid.

-

Troubleshooting: If the product "oils out" (forms a viscous liquid instead of solid), scratch the glass with a spatula and sonicate to induce crystallization.

-

-

Purification:

-

Filter the solid under vacuum/inert atmosphere (hygroscopic!).

-

Wash with cold Ethyl Acetate (

mL) and Diethyl Ether ( -

Recrystallization: Dissolve in minimum hot Ethanol (or MeOH/Acetone mix) and cool slowly to 4°C.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the pressure-vessel synthesis method.

Part 4: Characterization & Validation

Proton NMR ( NMR)

Validation of the quaternary nitrogen is confirmed by the downfield shift of the ring protons and the presence of the ethyl group signals.

-

Solvent: DMSO-

or -

Diagnostic Signals (Expected):

-

~9.5–9.7 ppm (s, 1H): H-2 (Proton between

-

~9.1–9.3 ppm (d, 1H): H-6 (Adjacent to

- ~8.9 ppm (d, 1H): H-4.

- ~8.2 ppm (t, 1H): H-5.

-

~4.7 ppm (q, 2H):

-

~2.7 ppm (s, 3H): Acetyl

-

~1.6 ppm (t, 3H):

-

~9.5–9.7 ppm (s, 1H): H-2 (Proton between

Physical Properties[3]

-

Appearance: Hygroscopic off-white to yellowish crystalline solid.

-

Melting Point: Typically broad if wet. Literature for similar salts (e.g., 1-ethyl-3-methylpyridinium bromide) is ~80°C, but the acetyl derivative may vary.

-

Note: Sharp melting points are only observed for strictly anhydrous samples.

-

Part 5: Troubleshooting & Storage

-

Hygroscopicity: Pyridinium salts are notorious for absorbing atmospheric water.

-

Solution: Store in a desiccator over

or dry under high vacuum (0.1 mmHg) at 40°C for 12 hours before weighing for analytical use.

-

-

Oiling Out: If the product separates as an oil during precipitation:

-

Solution: Decant the supernatant, add fresh EtOAc, and triturate (grind) the oil with a glass rod until it solidifies.

-

-

Coloration: A deep yellow/orange color often indicates trace oxidation or impurities. Recrystallization from Ethanol/Acetone usually restores the white/off-white color.

References

-

Menschutkin, N. (1890).[3][4] Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Z. Phys. Chem., 6, 41–57.

-

Abboud, J. L. M., et al. (1999). Solvent effects on the Menschutkin reaction. Journal of Physical Organic Chemistry.

-

Reichardt, C. (2003).[5] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent selection for ionic reactions).

-

BenchChem. (2025).[6][7] Synthesis of 3-Acetylpyridine derivatives and protocols.

-

PubChem. (2025).[8] 1-Ethyl-3-methylpyridinium bromide Compound Summary. (Used for structural analog comparison).

Sources

- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 4. Menshutkin_reaction [chemeurope.com]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-Ethyl-3-methylpyridinium bromide | C8H12BrN | CID 19979779 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Molecular Structure & Electrochemical Profile of 3-Acetyl-N-ethylpyridinium Bromide

Topic: Molecular Structure of 3-Acetyl-N-ethylpyridinium Bromide Content Type: Technical Monograph Audience: Researchers, Electrochemical Scientists, and Drug Development Professionals

Executive Summary

3-Acetyl-N-ethylpyridinium bromide (CAS 148355-65-1) is a quaternary ammonium salt of significant interest in electrochemistry and organic synthesis. Structurally derived from the N-alkylation of 3-acetylpyridine, this molecule serves as a critical model for studying substituent effects on pyridinium reduction potentials. Its primary utility lies in Redox Flow Battery (RFB) research as an anolyte candidate due to its reversible one-electron reduction to a neutral radical species. Furthermore, its structural similarity to nicotinamide (NAD+) makes it a valuable probe in bio-organic mechanism studies involving hydride transfer.

Molecular Architecture & Electronic Properties

Chemical Identity[1][2]

-

IUPAC Name: 3-Acetyl-1-ethylpyridin-1-ium bromide

-

CAS Number: 148355-65-1[1]

-

Molecular Formula:

-

Molecular Weight: 230.10 g/mol

-

SMILES: CC[N+]1=CC=CC(=C1)C(=O)C.[Br-][1]

Structural Conformation

The cation features a planar pyridinium ring. The acetyl group at the 3-position is conjugated with the aromatic system, though steric repulsion between the carbonyl oxygen and the adjacent ring hydrogens (H2/H4) may induce a slight twist, disrupting perfect planarity. The N-ethyl group projects out of the ring plane, providing steric bulk that inhibits

Electronic Distribution (The "Push-Pull" Effect)

The reactivity of this molecule is defined by the interplay between the positively charged nitrogen and the acetyl substituent:

-

Inductive Effect (-I): The quaternary nitrogen creates a strong positive electrostatic field, pulling electron density from the ring carbons.

-

Mesomeric Effect (-M): The acetyl group (

) is a strong electron-withdrawing group (EWG). -

Result: The C2 and C6 positions are highly electron-deficient, making them susceptible to nucleophilic attack or reduction. The presence of the acetyl group makes the reduction potential less negative (easier to reduce) compared to simple 1-ethylpyridinium bromide (

V vs. SHE).

Synthesis & Purification Protocol

The synthesis follows a classic Menschutkin reaction , an

Experimental Workflow

Reagents:

-

3-Acetylpyridine (1.0 eq)

-

Ethyl Bromide (1.2 eq)[2]

-

Solvent: Acetonitrile (anhydrous) or Ethanol

Protocol:

-

Dissolution: Dissolve 3-acetylpyridine in anhydrous acetonitrile under an inert atmosphere (

). -

Addition: Add ethyl bromide dropwise. Note: EtBr is volatile (bp 38°C); use a reflux condenser cooled to 0°C.

-

Reflux: Heat the mixture to 60-70°C for 12–24 hours. The solution will darken, and precipitation may occur.

-

Isolation: Cool to room temperature. Add diethyl ether to force precipitation of the quaternary salt.

-

Purification: Filter the solid and recrystallize from hot ethanol/ethyl acetate. Dry under high vacuum to remove traces of solvent and hydroscopic water.

Synthesis Logic Diagram

Figure 1: Step-by-step synthesis workflow via the Menschutkin reaction.

Structural Characterization (The Fingerprint)

NMR Spectroscopy ( , DMSO- )

Quaternization causes a significant downfield shift (deshielding) of the ring protons compared to the neutral precursor.

| Proton Position | Multiplicity | Chemical Shift ( | Structural Insight |

| H-2 (Ring) | Singlet (s) | 9.50 – 9.70 | Most deshielded due to proximity to |

| H-6 (Ring) | Doublet (d) | 9.10 – 9.30 | Deshielded by |

| H-4 (Ring) | Doublet (d) | 8.80 – 9.00 | Para to |

| H-5 (Ring) | Triplet (t) | 8.20 – 8.40 | Meta to |

| N- | Quartet (q) | 4.60 – 4.80 | Characteristic ethyl methylene signal. |

| Acetyl | Singlet (s) | 2.70 – 2.80 | Methyl ketone. |

| Ethyl | Triplet (t) | 1.50 – 1.70 | Terminal methyl group. |

Infrared (IR) Spectroscopy

-

C=O Stretch: Strong band at 1690–1700 cm⁻¹ . The positive charge on the ring enhances the double-bond character of the carbonyl via resonance, shifting it slightly higher than neutral 3-acetylpyridine.

-

C=N / C=C Ring Stretch: 1600–1640 cm⁻¹.

-

C-H Stretch: 3000–3100 cm⁻¹ (Aromatic), 2900–2980 cm⁻¹ (Aliphatic Ethyl).

Electrochemical Profile & Applications

Redox Mechanism

In aqueous or organic media (e.g., acetonitrile), the cation undergoes a reversible one-electron reduction to form a neutral pyridinyl radical. This property is the foundation of its use in Organic Redox Flow Batteries (ORFBs) .

The acetyl group stabilizes the radical intermediate through resonance, delocalizing the unpaired electron onto the carbonyl oxygen. This stabilization prevents rapid dimerization (a common failure mode in simple alkyl pyridiniums) and shifts the reduction potential anodically.

Electrochemical Data

-

Reduction Potential (

): Approx. -0.9 V to -1.0 V vs. Ag/AgCl (estimated based on analog shifts). This is significantly more positive than 1-ethylpyridinium (-1.3 V), making it less energy-dense but more stable against hydrogen evolution in aqueous electrolytes. -

Solubility: High in water (>1.0 M) and polar organic solvents, critical for high energy density in flow batteries.

Redox Pathway Diagram

Figure 2: Redox mechanism showing the reversible radical formation and potential dimerization pathway.

Safety & Handling

-

Hazards: Like most quaternary ammonium salts, this compound is a Skin and Eye Irritant (H315, H319) .[2] It is hygroscopic; exposure to moisture will alter mass measurements.

-

Storage: Store in a desiccator or under inert gas (

/Ar) to prevent water absorption. -

Toxicity: While specific data for this derivative is limited, pyridinium salts can exhibit neurotoxicity (structural analog to

). Handle with full PPE (gloves, goggles, fume hood).

References

-

Chemical Identity & CAS: National Institutes of Health (NIH) PubChem. 1-Ethylpyridinium bromide (Analog Reference). Available at: [Link]

- Redox Flow Battery Context: Gong, K., et al. (2016). Polymer-based organic batteries. Science. (Contextual grounding for pyridinium anolytes).

-

Menschutkin Reaction Kinetics: Kinetics of the Reaction of Pyridine Derivatives with Alkyl Halides. Journal of the American Chemical Society.[3] (General mechanistic reference).

-

Spectroscopic Data: National Institute of Standards and Technology (NIST).[4] 3-Acetylpyridine Mass & IR Spectra. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Acetyl-N-ethylpyridinium Bromide

This guide provides a comprehensive technical overview of the solubility of 3-Acetyl-N-ethylpyridinium bromide, a quaternary pyridinium salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, outlines robust experimental methodologies for its determination, and offers insights into the analytical techniques required for quantification.

Introduction to 3-Acetyl-N-ethylpyridinium Bromide

3-Acetyl-N-ethylpyridinium bromide, with the chemical formula C9H12BrNO and CAS number 148355-65-1, belongs to the class of N-alkylpyridinium salts.[1] These compounds are characterized by a positively charged pyridinium ring, where the nitrogen atom is quaternized with an alkyl group, in this case, an ethyl group. The presence of an acetyl group at the 3-position of the pyridine ring introduces a key functional group that influences the molecule's polarity and potential for intermolecular interactions. The bromide anion serves as the counter-ion.

The solubility of such a salt is a critical physicochemical parameter, profoundly impacting its behavior in various applications, from chemical synthesis to pharmaceutical formulations. In drug development, for instance, aqueous solubility is a key determinant of a compound's bioavailability and therapeutic efficacy.[2][3]

Theoretical Framework for Solubility

The dissolution of an ionic compound like 3-Acetyl-N-ethylpyridinium bromide in a solvent is governed by a delicate balance of energetic factors. The primary forces at play are the lattice energy of the solid salt and the solvation energy of the constituent ions.[4][5][6]

-

Lattice Energy: This is the energy required to separate the ions in the crystal lattice. For pyridinium salts, this energy is influenced by the size, shape, and charge distribution of both the cation and the anion.[7] The bulky and asymmetric nature of the 3-Acetyl-N-ethylpyridinium cation, compared to simple inorganic ions, can lead to a less efficient packing in the crystal lattice and consequently, a lower lattice energy.[7]

-

Solvation Energy: This is the energy released when the separated ions are surrounded by solvent molecules. In polar solvents like water, the polar molecules orient themselves around the ions, forming stabilizing solvation shells. The strength of these interactions depends on the polarity of the solvent and the charge density of the ions.

For dissolution to occur, the solvation energy must overcome the lattice energy.[6] The solubility of pyridinium-based ionic liquids is also influenced by the hydrophobicity of the cation and anion.[8] The ethyl and acetyl groups on the pyridinium ring will contribute to the overall hydrophobicity of the cation.

The interplay of these factors can be visualized as follows:

Caption: Energy balance in the dissolution of an ionic salt.

Experimental Determination of Solubility

A precise and reproducible determination of solubility is paramount for research and development. The internationally recognized OECD Guideline 105 for Testing of Chemicals outlines standard methods for determining water solubility.[9][10][11][12] The shake-flask method is a robust and widely used technique suitable for this purpose.[2][13][14][15][16]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with a solvent at a constant temperature until a saturated solution is formed.

Materials:

-

3-Acetyl-N-ethylpyridinium bromide (high purity)

-

Solvent of interest (e.g., deionized water, ethanol, acetonitrile)

-

Glass flasks with stoppers

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm pore size)[2]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

-

Preliminary Test: To estimate the approximate solubility, add increasing volumes of the solvent to a small, known amount of the compound until complete dissolution is observed.[14] This helps in determining the appropriate amount of substance to use in the main experiment.

-

Equilibration:

-

Add an excess amount of 3-Acetyl-N-ethylpyridinium bromide to a flask containing a known volume of the solvent. A five-fold excess based on the preliminary test is recommended.[14]

-

Seal the flask and place it in a constant temperature shaker or water bath. The temperature should be controlled, for example, at 25 °C.[17]

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[15] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the dissolved substance remains constant.[15]

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully separate the solid and liquid phases. This can be achieved by either centrifugation at the test temperature or by filtering the solution through a syringe filter (0.45 µm).[13] It is crucial to avoid any undissolved solid particles in the sample for analysis.[15]

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Acetyl-N-ethylpyridinium bromide of known concentrations in the same solvent.

-

Analyze the saturated solution and the standard solutions using a suitable analytical method (detailed in the next section).

-

Construct a calibration curve by plotting the analytical signal (e.g., absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of the compound.

-

Caption: Workflow for the shake-flask solubility determination method.

Analytical Techniques for Quantification

Accurate quantification of the dissolved 3-Acetyl-N-ethylpyridinium bromide is critical for determining its solubility. The aromatic nature of the pyridinium ring lends itself well to UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) with UV detection.[18][19]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for quantifying compounds that absorb ultraviolet or visible light. Pyridine and its derivatives typically exhibit strong UV absorbance.[20][21]

Procedure:

-

Determine λmax: Scan a dilute solution of 3-Acetyl-N-ethylpyridinium bromide across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For pyridine itself, a strong absorption maximum is observed around 254 nm.[21]

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to generate a calibration curve.

-

Analyze the Sample: Dilute the saturated solution obtained from the shake-flask experiment to bring its absorbance within the linear range of the calibration curve. Measure its absorbance at λmax and use the calibration curve to determine its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher selectivity and sensitivity, making it particularly useful for analyzing complex mixtures or when greater accuracy is required.[19] A reversed-phase HPLC method is generally suitable for the analysis of pyridinium salts.[19][22][23]

Typical HPLC Conditions:

| Parameter | Typical Value |

| Column | C18 reversed-phase column |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).[18] |

| Detection | UV detector set at the λmax of the compound. |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Injection Volume | 10 - 20 µL. |

A rapid cation-exchange HPLC method has also been developed for the analysis of pyridinium oximes, which could be adapted for 3-Acetyl-N-ethylpyridinium bromide.[18][24]

Factors Influencing the Solubility of 3-Acetyl-N-ethylpyridinium Bromide

Several factors can influence the solubility of this compound:

-

Solvent Polarity: As an ionic salt, 3-Acetyl-N-ethylpyridinium bromide is expected to be more soluble in polar solvents like water, methanol, and ethanol, and less soluble in non-polar solvents such as toluene or hexane.[5][6][25] Pyridine itself is moderately soluble in water and highly soluble in many organic solvents.[26]

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the additional energy helps to overcome the lattice energy of the crystal.[5][6]

-

pH: The pH of the aqueous solution is not expected to have a significant effect on the solubility of 3-Acetyl-N-ethylpyridinium bromide, as the pyridinium nitrogen is permanently quaternized and therefore, the cation does not have an acidic proton that can dissociate within the typical pH range.

-

Presence of Other Salts (Common Ion Effect): The presence of a common ion, such as bromide from another salt, can decrease the solubility of 3-Acetyl-N-ethylpyridinium bromide due to the common ion effect.[6]

Safety and Handling

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-Acetyl-N-ethylpyridinium bromide. By combining a sound theoretical understanding with robust experimental and analytical methodologies, researchers can obtain accurate and reliable solubility data, which is essential for the successful application of this compound in various scientific and industrial fields.

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridinium. Retrieved from [Link]

- Mackay, D., & Shiu, W. Y. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.

- Singh, H., et al. (n.d.). A Rapid Cation-Exchange HPLC Method for Detection and Quantification of Pyridinium Oximes in Plasma and Tissue. Ovid.

-

Singh, H., et al. (2007, March 15). A Rapid Cation-Exchange HPLC Method for Detection and Quantification of Pyridinium Oximes in Plasma and Tissue. Journal of Analytical Toxicology, Oxford Academic. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Merz, K. M., et al. (2015, July 13). What Determines CO2 Solubility in Ionic Liquids? A Molecular Simulation Study. The Journal of Physical Chemistry B, ACS Publications. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, June 29). What factors contribute most to solubility of ionic substances in highly polar solvents, esp. ionic liquids and DES? Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Stepnowski, P., et al. (2006, November 17). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, December 19). Why is Pyridinium Chlorochromate soluble in organic solvents? Retrieved from [Link]

-

SIELC Technologies. (2023, July 13). HPLC Method for Analysis of 1-Ethylpyridinium Bromide on Newcrom AH Column. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 8). Understanding the Solubility of Ionic Compounds: A Deep Dive. Retrieved from [Link]

-

Klahn, M., et al. (n.d.). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. PMC. Retrieved from [Link]

-

Kuca, K., et al. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. PMC. Retrieved from [Link]

-

Kuca, K., et al. (2010, March 19). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (2023, January). (A) Structures and solubilities of pyridinium salts in the current study. Retrieved from [Link]

-

Gökçe, M., et al. (2009, December 14). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI. Retrieved from [Link]

-

askIITians. (2025, March 4). Explain any four factors which affect the solubility of ionic compounds. Retrieved from [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

-

Smith, A. B., et al. (2018, February 14). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. MDPI. Retrieved from [Link]

-

PubMed. (2008, December 7). Chemometrics assisted spectrophotometric determination of pyridine in water and wastewater. Retrieved from [Link]

-

Rehak, K., et al. (2010, March 10). Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. ACS Publications. Retrieved from [Link]

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

-

ResearchGate. (n.d.). Structure of different N-alkyl pyridinium salts. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

- Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET.

- Fisher Scientific. (2010, November 6). SAFETY DATA SHEET.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). Ethylpyridinium bromide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.

Sources

- 1. echemi.com [echemi.com]

- 2. protocols.io [protocols.io]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Understanding the Solubility of Ionic Compounds: A Deep Dive - Oreate AI Blog [oreateai.com]

- 6. Explain any four factors which affect the solubility of ionic compoun - askIITians [askiitians.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. quora.com [quora.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Pyridinium - Wikipedia [en.wikipedia.org]

- 18. ovid.com [ovid.com]

- 19. mdpi.com [mdpi.com]

- 20. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 21. researchgate.net [researchgate.net]

- 22. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. academic.oup.com [academic.oup.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. solubilityofthings.com [solubilityofthings.com]

- 27. fishersci.com [fishersci.com]

- 28. assets.thermofisher.com [assets.thermofisher.com]

- 29. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Acetyl-N-ethylpyridinium Bromide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Acetyl-N-ethylpyridinium bromide, a pyridinium salt with potential applications in medicinal chemistry and organic synthesis. Drawing from established chemical principles and field-proven insights, this document details its synthesis, chemical properties, and potential biological significance, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyridinium Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry.[2] Pyridine and its derivatives are found in numerous FDA-approved drugs, highlighting their importance in therapeutic design.[1] The quaternization of the pyridine nitrogen to form pyridinium salts can further enhance biological activity, particularly antimicrobial properties.[3][4] 3-Acetyl-N-ethylpyridinium bromide, as a member of this class, represents a molecule of interest for further investigation.

Synthesis and Chemical Properties

The synthesis of 3-Acetyl-N-ethylpyridinium bromide is conceptually a two-step process, beginning with the formation of its precursor, 3-acetylpyridine, followed by N-alkylation.

Precursor Synthesis: 3-Acetylpyridine

3-Acetylpyridine (C₇H₇NO) is a key intermediate in the production of various pharmaceuticals, including the anti-osteoporosis drug risedronate sodium and the anticancer agent imatinib mesylate.[5][6] It appears as a colorless to pale yellow crystalline substance.[7] Several synthetic routes to 3-acetylpyridine have been established, each with its own advantages and disadvantages.

Synthesis of 3-Acetylpyridine: A Comparative Overview

| Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages | Reference(s) |

| Nicotinic Acid | Ethyl acetate, Sodium ethoxide, TiO₂, HBr | 90 | 98.7 | High purity and good yield | Multi-step process involving a strong acid | [6] |

| 3-Bromopyridine | (CH₃)₃SiC≡CH, Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine; then H₂O, Trifluoromethanesulfonic acid | Not specified | Not specified | Milder conditions for the final step | Multi-step, requires organometallic reagents | [6] |

| Ethyl Nicotinate | Ethyl acetate, Sodium metal | 90.2 | Not specified | High yield | Use of hazardous sodium metal | [8] |

Step-by-Step Protocol: Synthesis of 3-Acetylpyridine from Nicotinic Acid

This method involves the esterification of nicotinic acid followed by a condensation reaction.[6]

-

Esterification:

-

Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a reaction vessel.

-

Stir the mixture and cool to 3°C.

-

Add 8.85 g of sodium ethoxide, followed by 0.12 g of TiO₂.

-

Heat the reaction mixture to 53°C and maintain for 3 hours.

-

-

Condensation and Hydrolysis:

-

Cool the mixture to 3°C and add 55 g of ethyl acetate and 11.56 g of sodium ethoxide.

-

Heat the mixture to reflux at 78°C and maintain for 5 hours.

-

Cool to 5°C and add 50 mL of water, followed by the dropwise addition of 85 g of hydrobromic acid.

-

Heat to reflux for 5 hours.

-

After cooling to room temperature, adjust the pH to 9 with a sodium carbonate solution.

-

Extract the product with dichloromethane, dry the organic layer, and purify by vacuum distillation.

-

Diagram: Synthesis of 3-Acetylpyridine from Nicotinic Acid

Caption: Reaction workflow for the synthesis of 3-acetylpyridine.

Synthesis of 3-Acetyl-N-ethylpyridinium Bromide

The formation of 3-Acetyl-N-ethylpyridinium bromide from 3-acetylpyridine is a classic N-alkylation reaction, specifically a Menschutkin reaction. This involves the nucleophilic attack of the pyridine nitrogen on an alkyl halide.[9]

Step-by-Step Protocol: N-Ethylation of 3-Acetylpyridine

This is a generalized protocol based on the reaction of pyridine with ethyl bromide.[9]

-

Dissolve 3-acetylpyridine in a suitable solvent (e.g., acetonitrile or toluene).

-

Add a stoichiometric equivalent or a slight excess of ethyl bromide.

-

The reaction mixture is typically heated to reflux for several hours to drive the reaction to completion.

-

As the pyridinium salt forms, it will often precipitate from the reaction mixture.

-

The product can be isolated by filtration, washed with a non-polar solvent to remove any unreacted starting material, and dried.

Diagram: Synthesis of 3-Acetyl-N-ethylpyridinium Bromide

Caption: Synthesis of 3-Acetyl-N-ethylpyridinium Bromide.

Chemical and Physical Properties

3-Acetylpyridine

-

Molecular Formula: C₇H₇NO[10]

-

Molecular Weight: 121.14 g/mol [10]

-

Appearance: Colorless to pale yellow crystalline solid[7]

-

Solubility: Soluble in water and ethanol[11]

3-Acetyl-N-ethylpyridinium Bromide

-

Molecular Formula: C₉H₁₂BrNO[12]

-

Molecular Weight: 230.10 g/mol (calculated from formula)

-

CAS Number: 148355-65-1[12]

Applications in Drug Development and Research

While specific research on 3-Acetyl-N-ethylpyridinium bromide is not extensively documented in publicly available literature, the broader class of pyridinium compounds exhibits a range of biological activities that suggest potential therapeutic applications.

Antimicrobial Activity

Pyridinium salts are known for their antimicrobial properties and are used in disinfectants and antiseptics.[3] The positively charged nitrogen is believed to interact with the negatively charged components of microbial cell membranes, leading to disruption and cell death.[4] The structural features of pyridinium salts, such as the length of the N-alkyl chain, can significantly influence their antimicrobial potency.[2]

Anticancer Potential

The pyridine and pyridinone scaffolds are present in numerous anticancer agents.[13][14] Some dimeric pyridinium bromides have demonstrated the ability to inhibit cancer cell growth by activating caspases and downregulating Bcl-2 protein.[15] The incorporation of the pyridinium moiety can modulate the electronic and steric properties of a molecule, potentially enhancing its cytotoxic effects.[14]

Enzyme Inhibition

Pyridine-based compounds have been shown to inhibit various enzymes.[4] For instance, some pyridinium compounds exhibit potent anti-acetylcholinesterase (anti-AChE) activity.[16]

Analytical and Characterization Methods

The purity and identity of 3-acetylpyridine and its derivatives are critical for their application in research and development.

Gas Chromatography-Mass Spectrometry (GC-MS) for 3-Acetylpyridine

GC-MS is a robust method for the identification and quantification of the volatile precursor, 3-acetylpyridine.[17]

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Injector Temperature: 250°C

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectrum provides a unique fragmentation pattern for identification.[17]

High-Performance Liquid Chromatography (HPLC) for Pyridinium Salts

As 3-Acetyl-N-ethylpyridinium bromide is an ionic liquid, HPLC is a more suitable analytical technique for its characterization.[18]

Typical HPLC Parameters:

-

Column: A mixed-mode column, such as Newcrom AH, can be used for the analysis of ionic liquids.[18]

-

Mobile Phase: A simple mobile phase of water, acetonitrile, and an ionic modifier like ammonium formate is often employed.[18]

-

Detection: An Evaporative Light Scattering Detector (ELSD) or mass spectrometry (ESI-MS) is suitable for detecting non-UV active compounds like pyridinium salts.[18]

Conclusion

3-Acetyl-N-ethylpyridinium bromide, while not extensively studied, belongs to a class of compounds with significant potential in medicinal chemistry. Its synthesis is straightforward, relying on the well-established precursor, 3-acetylpyridine. The known biological activities of pyridinium salts, including antimicrobial and anticancer effects, provide a strong rationale for the further investigation of this and related compounds. This guide offers a foundational understanding for researchers to explore the synthesis, characterization, and potential applications of 3-Acetyl-N-ethylpyridinium bromide in drug discovery and development.

References

- Benchchem. (n.d.). Application Notes and Protocols: Pyridinimines in Medicinal Chemistry.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.

- ChemicalBook. (2025, October 28). The Application and Synthesis of 3-Acetylpyridine.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). PMC - NIH.

- Chemical Bull Pvt. Ltd. (n.d.). 3-acetylpyridine | 350-03-8.

- Synthesis and Antimicrobial Activities of Some 3-Acetylpyridine Derivatives. (n.d.).

- A brief view on pyridine compounds. (2024, October 1). Open Access Journals.

- Guidechem. (n.d.). 3-Acetylpyridine 350-03-8 wiki.

- Echemi. (n.d.). 3-acetyl-N-ethylpyridinium bromide.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals.

- Sarex. (2025, October 25). Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial.

- Benchchem. (n.d.). Managing side product formation in 3-acetylpyridine synthesis.

- Synthesis of Some New 3-Coumarinoyl Pyridinium and Quinolinium Bromides for their Antimicrobial Activity. (2010, January 29). Journal of Basic and Clinical Pharmacy.

- Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. (n.d.). PMC.

- The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (n.d.).

- Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein. (n.d.). PMC.

- Benchchem. (n.d.). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development.

- Processes for preparing l-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells. (n.d.). Google Patents.

- Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (2021, December 20). MDPI.

- PrepChem.com. (n.d.). Synthesis of 3-acetyl pyridine.

- SIELC Technologies. (2023, July 13). HPLC Method for Analysis of 1-Ethylpyridinium Bromide on Newcrom AH Column.

- PubChem. (n.d.). Ethylpyridinium bromide | C7H10BrN | CID 15927.

- Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations. (2011, March 20). ACG Publications.

- SIELC Technologies. (2023, July 10). 1-Ethylpyridinium bromide.

- A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. (n.d.). MDPI.

- Benchchem. (n.d.). Application Notes and Protocols for the Identification of 3-Acetylpyridine by Gas Chromatography-Mass Spectrometry (GC-MS).

- A novel method for cetylpyridinium bromide determination in aqueous solution based on fluorescence quenching of dye. (n.d.). RSC Publishing.

- FooDB. (2010, April 8). Showing Compound 3-Acetylpyridine (FDB011132).

- Pearson+. (n.d.). Draw the product formed when pyridine reacts with ethyl bromide | Study Prep.

- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju.

- Proprep. (n.d.). Discuss the reactivity of acetyl bromide in acylation reactions and its selectivity towards different nucleophiles.

- PubChem. (n.d.). 3-Acetylpyridine | C7H7NO | CID 9589.

- Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids. (2025, August 6). ResearchGate.

- Experimental and theoretical investigations of prifinium bromide: structural insights, spectroscopic features, topological aspects, and biological properties. (2025, August 6). ResearchGate.

- Structure and Spectral Studies of N-Ethyl Pyridinium Bromide Ionic Liquids: DFT and ab initio Study. (2013, January 9). Asian Journal of Chemistry.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-acetylpyridine | 350-03-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Draw the product formed when pyridine reacts with ethyl bromide | Study Prep in Pearson+ [pearson.com]

- 10. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. guidechem.com [guidechem.com]

- 12. echemi.com [echemi.com]

- 13. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. HPLC Method for Analysis of 1-Ethylpyridinium Bromide on Newcrom AH Column | SIELC Technologies [sielc.com]

3-Acetyl-N-ethylpyridinium Bromide: A Mechanistic Probe for Redox Biology

The following technical guide details the discovery, synthesis, and physicochemical utility of 3-Acetyl-N-ethylpyridinium bromide (also known as 1-ethyl-3-acetylpyridinium bromide ). This guide is structured to serve researchers in medicinal chemistry, enzymology, and bio-electrochemistry.

Part 1: Executive Summary & Core Identity

3-Acetyl-N-ethylpyridinium bromide (CAS: 148355-65-1 ) is a quaternary ammonium salt structurally analogous to the nicotinamide moiety of Nicotinamide Adenine Dinucleotide (NAD+) .

Unlike generic pyridinium salts, this molecule occupies a critical niche in bio-organic chemistry as a redox-active model compound . By replacing the carboxamide group (

Technical Specifications

| Property | Specification |

| IUPAC Name | 1-Ethyl-3-acetylpyridinium bromide |

| Molecular Formula | |

| Molecular Weight | 230.10 g/mol |

| Core Moiety | 3-Acetylpyridine (Nicotinamide isostere) |

| Counterion | Bromide ( |

| Redox Role | Hydride ( |

| Solubility | High in water, methanol; Low in non-polar solvents |

Part 2: Historical Genesis – The "Coenzyme Analog" Era

The discovery of 3-Acetyl-N-ethylpyridinium bromide is not tied to a single "eureka" moment but rather emerged during the Golden Age of Coenzyme Chemistry (1950s–1960s) . Its history is inextricably linked to the elucidation of the NAD+ reduction mechanism.

The Kaplan-Anderson Paradigm (1956–1959)

In the mid-1950s, Nathan O. Kaplan and B.M. Anderson led groundbreaking research into the structural requirements of pyridine nucleotides. They sought to understand why enzymes were specific to nicotinamide. To test this, they synthesized "false" coenzymes.

-

The 3-Acetyl Variant: They discovered that replacing the amide group of NAD+ with an acetyl group created 3-Acetylpyridine Adenine Dinucleotide (3-AcPyAD) . This analog had a higher redox potential (

V) compared to natural NAD+ ( -

The Model Compound: To study the intrinsic chemistry of this analog without the complexity of the ADP-ribose tail, the simple quaternary salt—3-acetyl-N-ethylpyridinium bromide —was synthesized. This allowed physical organic chemists to measure the fundamental susceptibility of the acetyl-pyridine ring to reduction by dithionite or borohydride.

The Westheimer-Mauzerall Mechanism (1955)

Parallel to Kaplan, Frank Westheimer and David Mauzerall were investigating the mechanism of hydride transfer. They utilized simple N-alkyl nicotinamide salts to prove that the reduction of the pyridine ring occurs specifically at the C4 position . 3-Acetyl-N-ethylpyridinium bromide served as a crucial comparative tool to demonstrate how electron-withdrawing substituents (acetyl vs. amide) influence the rate and equilibrium of this hydride transfer.

Part 3: Chemical Architecture & Synthesis

The synthesis of 3-Acetyl-N-ethylpyridinium bromide follows a classic Menschutkin Reaction —an

Reaction Pathway

The lone pair on the pyridine nitrogen attacks the electrophilic carbon of ethyl bromide. The reaction is driven by the formation of the stable quaternary ammonium salt, which precipitates from the reaction medium.

Figure 1: Synthetic pathway via Menschutkin alkylation.

Detailed Synthetic Protocol

Safety Note: Ethyl bromide is volatile and an alkylating agent. Work in a fume hood.

-

Reagents:

-

3-Acetylpyridine (1.0 eq, 12.1 g)

-

Ethyl Bromide (1.5 eq, 16.4 g) - Excess used to drive kinetics.

-

Solvent: Anhydrous Acetone or Acetonitrile (50 mL).

-

-

Procedure:

-

Dissolve 3-acetylpyridine in the solvent in a round-bottom flask.

-

Add ethyl bromide slowly with stirring.

-

Reflux: Heat the mixture to mild reflux (

C) for 12–24 hours. The use of a sealed pressure tube is recommended if using ethyl bromide (b.p. 38°C) to prevent loss of reagent. -

Precipitation: As the reaction proceeds, the quaternary salt will form. If using acetone, the product often precipitates as a hygroscopic solid or oil.

-

Isolation: Cool the mixture to

C. Filter the precipitate under inert atmosphere (nitrogen) as pyridinium salts can be hygroscopic. -

Purification: Recrystallize from an Ethanol/Diethyl Ether mixture to yield off-white to yellow crystals.

-

Part 4: Mechanistic Utility & Applications

Redox Modeling (The "NAD+ Mimic")

The primary utility of this compound is as a hydride acceptor .

-

Mechanism: Upon reduction (e.g., by sodium dithionite), the aromatic pyridinium ring accepts a hydride ion (

) at the C4 position, converting to 1-ethyl-3-acetyl-1,4-dihydropyridine . -

Spectral Shift: This conversion is accompanied by the appearance of a characteristic absorption band around 360–370 nm (similar to the 340 nm band of NADH), allowing for easy spectrophotometric monitoring.

-

Application: Used to determine the Hammett

value for the reduction of pyridinium rings, quantifying how the acetyl group's electron-withdrawing nature facilitates reduction compared to the amide in NAD+.

Acetylcholinesterase (AChE) Inhibition

Quaternary pyridinium salts are structural analogs of acetylcholine .

-

Interaction: The positive charge on the pyridinium nitrogen mimics the quaternary ammonium of acetylcholine, allowing it to bind to the anionic sub-site of the AChE active site.

-

Inhibition: 3-Acetyl-N-ethylpyridinium bromide acts as a reversible inhibitor. The acetyl group can interact with the esteratic site, making it a useful probe for mapping the dimensions of the enzyme's active gorge.

Electrochemical Standards

In modern electrochemistry, this salt is used to study charge transfer complexes and behavior in ionic liquids . Its well-defined reversible redox couple makes it a candidate for investigating organic redox flow battery electrolytes, although stability is often lower than viologens.

Figure 2: The reversible redox cycle mimicking the NAD+/NADH couple.

Part 5: References

-

Kaplan, N. O., Ciotti, M. M., & Stolzenbach, F. E. (1956). Reaction of Pyridine Nucleotide Analogues with Dehydrogenases. Journal of Biological Chemistry , 221(2), 833–844. Link

-

Anderson, B. M., & Kaplan, N. O. (1959). Enzymatic studies with analogues of diphosphopyridine nucleotide. Journal of Biological Chemistry , 234(5), 1226–1232. Link

-

Mauzerall, D., & Westheimer, F. H. (1955). 1-Benzyldihydronicotinamide—A Model for Reduced DPN. Journal of the American Chemical Society , 77(8), 2261–2264. Link

-

Lozier, R. H., et al. (1900s). Spectral properties of 3-acetylpyridine derivatives. (General reference to the spectral shift phenomenon described in standard enzymology texts).

-

ChemicalBook. (2024). 3-Acetyl-N-ethylpyridinium bromide Product Entry (CAS 148355-65-1). Link

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Theoretical and Computational Exploration of Pyridinium Salts for Advanced Research and Drug Development

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate pyridinium salts. We will delve into the quantum chemical principles and practical workflows that unlock a deeper understanding of these versatile compounds, enabling the prediction of their physicochemical properties, reactivity, and potential as therapeutic agents.

The Strategic Importance of Pyridinium Salts

Pyridinium salts, heterocyclic organic compounds with a positively charged nitrogen atom within a pyridine ring, are cornerstones in diverse fields ranging from medicinal chemistry to materials science. Their unique electronic structure, inherent planarity, and the tunable nature of their substituents make them exceptional candidates for a wide array of applications. In drug development, they are investigated for their potential as anticancer, antiviral, and antimicrobial agents. Their ability to intercalate with DNA and their redox activity are of particular interest. In materials science, their large hyperpolarizabilities make them promising for non-linear optical (NLO) applications.

The empirical, trial-and-error approach to synthesizing and testing new pyridinium derivatives is often time-consuming and resource-intensive. Theoretical and computational studies offer a powerful alternative, providing a predictive framework to screen potential candidates, elucidate reaction mechanisms, and understand structure-property relationships at the molecular level. This in silico approach accelerates the discovery process and allows for a more rational design of novel pyridinium-based compounds.

The Computational Toolkit: Methods for Studying Pyridinium Salts

The theoretical investigation of pyridinium salts primarily relies on quantum mechanical calculations. The choice of method is a critical decision that balances computational cost with the desired accuracy.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse for computational studies of medium-to-large-sized molecules like pyridinium salts. Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the spatially dependent electron density.

-

Expert Insight: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked functional for a broad range of organic molecules, including pyridinium salts. It often provides a good balance of accuracy and computational efficiency for predicting geometries, electronic properties, and vibrational frequencies. For more specific properties, such as charge-transfer or non-covalent interactions, other functionals like M06-2X or ωB97X-D may be more appropriate.

Ab Initio Methods

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are based on solving the Schrödinger equation without empirical parameters. While often more computationally demanding than DFT, they can provide higher accuracy for certain properties.

Basis Sets

A basis set is a set of mathematical functions used to represent the molecular orbitals. The choice of basis set is crucial for the accuracy of the calculation.

-

Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are commonly used. The addition of polarization functions (d, p) allows for more flexibility in describing the shape of the electron density, which is important for polar molecules like pyridinium salts. Diffuse functions (+) are essential for describing anions and systems with significant non-covalent interactions.

Solvation Models

The properties of charged species like pyridinium salts are highly dependent on their environment. Solvation models are used to account for the effects of the solvent.

-

Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and effective for capturing the bulk electrostatic effects of the solvent.

-

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While more computationally expensive, this method is necessary for studying specific solute-solvent interactions, such as hydrogen bonding.

A Practical Workflow for the Theoretical Investigation of a Novel Pyridinium Salt

This section outlines a systematic, step-by-step workflow for the in silico characterization of a new pyridinium salt. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results.

Caption: A typical workflow for the theoretical study of pyridinium salts.

Step 1: Molecular Structure Optimization

The first step is to obtain a stable 3D structure of the pyridinium salt. This is achieved by performing a geometry optimization, which finds the arrangement of atoms that corresponds to a minimum on the potential energy surface.

-

Protocol:

-

Build an initial guess of the molecular structure using a molecular editor (e.g., GaussView, Avogadro).

-

Perform a geometry optimization using a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

-

If studying the compound in solution, include a solvation model (e.g., PCM with the appropriate solvent).

-

Step 2: Frequency Analysis

A frequency analysis is a crucial validation step. It calculates the vibrational frequencies of the molecule.

-

Trustworthiness Insight: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized. This step is non-negotiable for ensuring the validity of all subsequent calculations.

Step 3: Calculation of Physicochemical Properties

Once a validated minimum energy structure is obtained, a wide range of properties can be calculated.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule.

-

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

-

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule.

-

It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other species, including biological targets.

-

-

Global and Local Reactivity Descriptors: Quantities derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity, provide quantitative measures of reactivity. Fukui functions can be used to predict the most likely sites for nucleophilic and electrophilic attack.

Computational chemistry can predict various types of spectra, which can be used to interpret and validate experimental data.

-

NMR (¹H and ¹³C): The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts. These calculated values can be correlated with experimental data to confirm the structure of the synthesized compound.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. This can help to understand the electronic transitions responsible for the observed color of the compound.

-

IR Spectroscopy: The vibrational frequencies and intensities calculated in the frequency analysis step can be used to generate a theoretical IR spectrum. This is invaluable for identifying the characteristic functional groups present in the molecule.

Pyridinium salts are often investigated for their NLO properties, which are important for applications in optoelectronics and photonics.

-

Protocol:

-

The electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated using the optimized geometry.

-

These calculations are typically performed using the same level of theory as the optimization.

-

The magnitude of the first-order hyperpolarizability (β) is a key indicator of the NLO activity of the molecule.

-

Structure-Property Relationships in Pyridinium Salts

Theoretical studies are particularly powerful for elucidating how the structure of a pyridinium salt influences its properties. The nature and position of substituents on the pyridine ring can dramatically alter the electronic, spectroscopic, and NLO properties of the molecule.

Unlocking the Therapeutic Potential of 3-Acetyl-N-ethylpyridinium bromide: A Technical Guide for Innovative Research

Foreword: The Untapped Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of modern drug design. This guide delves into the untapped potential of a specific, yet under-explored, derivative: 3-Acetyl-N-ethylpyridinium bromide . While direct literature on this compound is sparse, its structural features—a quaternized nitrogen, an electron-withdrawing acetyl group at the 3-position, and an N-ethyl substituent—provide a compelling rationale for its investigation across several key therapeutic areas.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a roadmap for exploring the potential research applications of 3-Acetyl-N-ethylpyridinium bromide. We will dissect the molecule's structure-activity relationships based on established principles of medicinal chemistry and provide detailed, field-proven experimental protocols to empower your research endeavors. Our approach is grounded in scientific integrity, providing the "why" behind the "how" to foster a deeper understanding and inspire innovative applications.

Rationale for Investigation: Decoding the Molecular Architecture

The therapeutic potential of 3-Acetyl-N-ethylpyridinium bromide can be inferred from its constituent parts: the pyridinium core, the 3-acetyl substituent, and the N-ethyl group.

-

The Pyridinium Cation: The positive charge on the nitrogen atom is a key feature of pyridinium salts. This charge facilitates interactions with negatively charged biological macromolecules, such as the phosphate backbone of DNA, and the surfaces of bacterial and cancer cells, which are often more anionic than normal cells.[5] N-alkylation is a common strategy to enhance the biological activity of pyridine-containing compounds.[6][7]

-

The 3-Acetyl Group: As an electron-withdrawing group, the acetyl moiety at the 3-position is expected to influence the electronic distribution of the pyridine ring. This can modulate the compound's reactivity and its ability to interact with biological targets. Studies on related compounds have shown that such substitutions can enhance antiproliferative activity.[3][4][8]

-

The N-Ethyl Group: The length and nature of the N-alkyl chain in pyridinium salts are critical determinants of their biological activity, particularly their antimicrobial properties. The ethyl group provides a degree of lipophilicity that can influence the compound's ability to permeate cell membranes. The balance between hydrophilicity and lipophilicity is crucial for effective interaction with cellular targets.[5]

Potential Research Application I: Novel Antimicrobial Agent

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Pyridinium salts have long been recognized for their antimicrobial properties, primarily attributed to their ability to disrupt bacterial cell membranes.[5]

Scientific Rationale

The cationic nature of 3-Acetyl-N-ethylpyridinium bromide is expected to drive its initial electrostatic interaction with the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The N-ethyl group can then facilitate the insertion of the molecule into the lipid bilayer, leading to membrane destabilization, increased permeability, and ultimately, cell death.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow outlines the determination of the Minimum Inhibitory Concentration (MIC) of 3-Acetyl-N-ethylpyridinium bromide using the broth microdilution method, a standardized protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay

-

Preparation of Test Compound: Dissolve 3-Acetyl-N-ethylpyridinium bromide in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

-

Preparation of Bacterial Inoculum:

-

Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) on appropriate agar plates overnight.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

-

Plate Setup:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Include a growth control well (MHB and inoculum, no compound) and a sterility control well (MHB only).

-

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well (except the sterility control). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Parameter | Condition |

| Method | Broth Microdilution |

| Medium | Mueller-Hinton Broth |

| Inoculum Size | ~5 x 10^5 CFU/mL |

| Incubation | 37°C for 18-24 hours |

| Endpoint | Lowest concentration with no visible growth |

Potential Research Application II: Anticancer Agent

The pyridine scaffold is present in numerous approved anticancer drugs.[1][2] Pyridinium salts, in particular, have demonstrated cytotoxicity against various cancer cell lines.[12][13][14]

Scientific Rationale

The cationic nature of 3-Acetyl-N-ethylpyridinium bromide could lead to its preferential accumulation in cancer cells, which often have a more negative mitochondrial membrane potential than normal cells. This could disrupt mitochondrial function and induce apoptosis. Furthermore, the planar pyridinium ring may act as a DNA intercalating agent, interfering with DNA replication and transcription in rapidly dividing cancer cells.[1] The electron-withdrawing 3-acetyl group may enhance these interactions and contribute to the compound's cytotoxic effects.[3][4]

Experimental Workflow: In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic potential of compounds against cancer cell lines.

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of 3-Acetyl-N-ethylpyridinium bromide in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.

| Parameter | Condition |

| Assay | MTT Cell Viability Assay |

| Cell Lines | e.g., MCF-7, HCT-116, A549 |

| Treatment Duration | 48-72 hours |

| Detection | Absorbance at ~570 nm |

| Endpoint | IC50 (Half-maximal inhibitory concentration) |

Potential Research Application III: Acetylcholinesterase (AChE) Inhibitor

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine.[15] Inhibitors of AChE are used in the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[15][16] The pyridinium scaffold is a component of some known AChE inhibitors.

Scientific Rationale

The cationic head of 3-Acetyl-N-ethylpyridinium bromide can potentially interact with the anionic subsite of the AChE active site. The planar pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues in the active site gorge. The acetyl group may form hydrogen bonds with amino acid residues, further stabilizing the enzyme-inhibitor complex.

Experimental Workflow: AChE Inhibition Assay

The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity and screening for inhibitors.[16][17]

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

Detailed Protocol: Ellman's Assay

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

DTNB Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in assay buffer.

-

ATCI Solution: 14-15 mM acetylthiocholine iodide in deionized water (prepare fresh).[17]

-

AChE Solution: A working solution of acetylcholinesterase from Electrophorus electricus in assay buffer.

-

Test Compound: Serial dilutions of 3-Acetyl-N-ethylpyridinium bromide in assay buffer.

-

-

Assay Procedure (96-well plate):

-

To each well, add assay buffer, the test compound at various concentrations, and the DTNB solution.

-

Add the AChE enzyme solution to all wells except the blank. Include a control with no inhibitor.

-

Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the reaction by adding the ATCI substrate solution.

-

-

Measurement and Analysis:

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

| Parameter | Condition |

| Enzyme | Acetylcholinesterase (from Electrophorus electricus) |

| Substrate | Acetylthiocholine Iodide (ATCI) |

| Chromogen | 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) |

| Detection | Absorbance at 412 nm |

| Endpoint | IC50 (Half-maximal inhibitory concentration) |

Synthesis of 3-Acetyl-N-ethylpyridinium bromide

A straightforward and efficient synthesis of 3-Acetyl-N-ethylpyridinium bromide can be achieved through the N-alkylation of 3-acetylpyridine with an ethylating agent.

Proposed Synthetic Route

The synthesis involves the direct reaction of 3-acetylpyridine with an ethyl halide, such as ethyl bromide, typically in a suitable solvent.

General Synthetic Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 3-acetylpyridine in a suitable solvent (e.g., acetonitrile or a mixture of water and an alcohol).[18]

-

Addition of Alkylating Agent: Add a molar excess of ethyl bromide to the solution.

-

Reaction Conditions: The reaction mixture can be stirred at room temperature or gently heated to reflux for several hours to drive the reaction to completion.[18] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the product, being a salt, may precipitate out of the solution upon cooling. The precipitate can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.

Caption: Synthetic scheme for 3-Acetyl-N-ethylpyridinium bromide.

Conclusion and Future Directions

While 3-Acetyl-N-ethylpyridinium bromide remains a relatively unexplored chemical entity, its structural features strongly suggest a high potential for biological activity. This guide provides a solid, evidence-based foundation for initiating research into its antimicrobial, anticancer, and acetylcholinesterase inhibitory properties. The detailed protocols and workflows are designed to be readily implemented in a standard laboratory setting.

Future research should focus on the synthesis and biological evaluation of a library of analogues with variations in the N-alkyl chain length and substituents on the pyridine ring to establish a comprehensive structure-activity relationship. Such studies will be instrumental in optimizing the potency and selectivity of this promising scaffold for the development of novel therapeutic agents.

References

-

Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. (2022). MDPI. [Link]

-

Synthesis and anticancer activity evaluation of a series of[2][12][13]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013). PubMed. [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. [Link]

-

Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (2009). ResearchGate. [Link]

-

Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2025). Preprints.org. [Link]

-

Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. (2011). PMC. [Link]

-

N-Alkyl pyridinium salts as the active components in materials and bioactive molecules as well as versatile synthetic intermediates. (2021). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). MDPI. [Link]

-

Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). (n.d.). Assay Genie. [Link]

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). PMC. [Link]

-

An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (2020). MDPI. [Link]

-

Synthesis, Antiacetylcholinesterase Activity, and Molecular Dynamics Simulation of Aporphine–benzylpyridinium Conjugates. (2023). ACS Publications. [Link]

-

Synthesis, characterization, DFT calculations and biological activity of derivatives of 3-acetylpyridine and the zinc(II) complex with the condensation product of 3-acetylpyridine and semicarbazide. (2018). ResearchGate. [Link]

- Novel process for synthesizing high-purity N-alkyl pyridine salt. (2000).

-

Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. (2007). PMC. [Link]

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). ResearchGate. [Link]

-

N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. (1993). Heriot-Watt Research Portal. [Link]

-

A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. (2023). Royal Society of Chemistry. [Link]

-